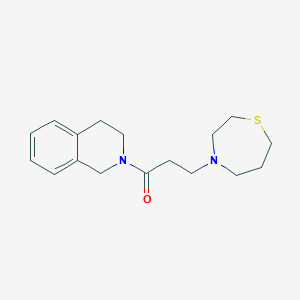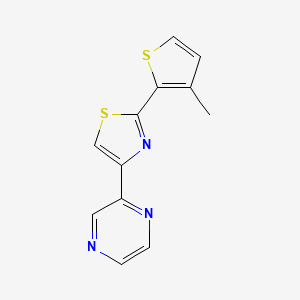![molecular formula C10H16F2N4O2 B6623193 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is also known as DFP-10825, and it has a molecular formula of C12H19F2N3O2.
科学的研究の応用
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this chemical compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been shown to enhance memory and cognitive function by modulating the activity of certain neurotransmitters. In immunology, it has been found to modulate the immune response and reduce inflammation.
作用機序
The mechanism of action of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea involves its interaction with specific enzymes and signaling pathways. In cancer cells, it has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in cancer cell proliferation and survival. In the brain, it has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in memory and cognitive function. In the immune system, it has been found to modulate the activity of certain immune cells and reduce inflammation.
Biochemical and physiological effects:
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In the brain, it has been found to enhance memory and cognitive function, and reduce the symptoms of certain neurological disorders. In the immune system, it has been found to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
The advantages of using 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea in lab experiments include its relatively simple synthesis method, its ability to target specific enzymes and signaling pathways, and its potential applications in various fields. The limitations of using this chemical compound in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research involving 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea. These include further studies on its mechanism of action, potential applications in drug development, and its use in combination with other drugs or therapies. Additionally, research on the potential side effects and toxicity of this chemical compound is needed to fully understand its safety profile. Overall, 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea has significant potential for various scientific research applications, and further research is needed to fully realize its potential.
合成法
The synthesis of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea involves the reaction of 2,2-difluoroethylhydrazine with 3-(tert-butoxycarbonyl)pyrazole-1-carboxylic acid to form the pyrazole intermediate. This intermediate is then reacted with (2S)-1-hydroxybutan-2-amine to form the final product, 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea. The synthesis of this chemical compound has been reported in various research articles, and it has been found to be a relatively simple and efficient process.
特性
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-2-7(6-17)13-10(18)14-9-3-4-16(15-9)5-8(11)12/h3-4,7-8,17H,2,5-6H2,1H3,(H2,13,14,15,18)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLPLMPNIGWAE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)NC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)
![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)



![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)

![1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)